N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinone derivative characterized by a cyclohexyl acetamide group and a 2-fluorophenyl-substituted pyridazine core. This compound is part of a broader class of molecules studied for their diverse pharmacological properties, including anti-inflammatory, anticancer, and enzyme-modulating activities. Its structural uniqueness lies in the combination of a fluorinated aromatic ring and a cyclohexyl group, which influence its physicochemical and biological behavior .
Properties
IUPAC Name |
N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-9-5-4-8-14(15)16-10-11-18(24)22(21-16)12-17(23)20-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBKDHDGRBQSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with a nucleophile.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through alkylation reactions, where a cyclohexyl halide reacts with a nucleophile in the presence of a base.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Modifications and Their Implications
The table below highlights key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- Thiophene-containing analogs () exhibit moderate solubility due to sulfur’s polarizability, whereas trifluorophenyl derivatives () show lower solubility due to high electronegativity .
- Metabolic Stability: Fluorine atoms in the 2-fluorophenyl group (target compound) resist oxidative metabolism, improving half-life compared to non-halogenated analogs . Ethoxy and methoxy groups () undergo demethylation, leading to variable metabolic pathways .
- Biological Activity: The target compound’s cyclohexyl group may enhance selectivity for hydrophobic binding pockets in enzymes like COX-2, as seen in related pyridazinones . Chlorophenyl analogs () demonstrate stronger anti-inflammatory activity due to chlorine’s steric and electronic effects, while thiophene derivatives () show broader antimicrobial profiles .
Q & A
Q. What are the standard synthetic routes for N-cyclohexyl-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including amide coupling between cyclohexylamine and a pyridazinone-acetic acid intermediate. Key steps include:
- Intermediate preparation : Formation of the pyridazinone core via cyclization of hydrazine derivatives with fluorophenyl-substituted diketones .
- Amide coupling : Use of coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
- Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) to achieve yields >75% .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 65–70 |
| Amide coupling | EDC, HOBt, DMF, 60°C | 78 |
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm structural integrity, particularly the fluorophenyl and cyclohexyl moieties .
- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .
- Mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+H]⁺ = 358.8 vs. calculated 357.8 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
Pyridazinone derivatives exhibit:
- Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~5 µM) in murine macrophage models .
- Anticancer potential : Moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM) via apoptosis induction .
- Antimicrobial effects : Growth inhibition of S. aureus (MIC = 32 µg/mL) due to membrane disruption .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological approaches include:
- Substituent variation : Replacing the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding .
- Scaffold hybridization : Introducing morpholine or thiadiazole rings to enhance solubility or specificity .
- Pharmacokinetic profiling : Assessing metabolic stability (e.g., liver microsome assays) and logP values to balance potency and bioavailability .
Table 2: SAR Trends in Analogous Compounds
| Substituent | Bioactivity Change | Mechanism |
|---|---|---|
| 2-Fluorophenyl → 4-Fluorophenyl | ↑ Anticancer potency (IC₅₀ = 8 µM) | Enhanced DNA intercalation |
| Cyclohexyl → Benzyl | ↓ Solubility | Increased hydrophobicity |
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected ¹H-NMR shifts) arise from tautomerism in the pyridazinone ring. Solutions include:
- Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol forms) .
- X-ray crystallography : Definitive structural confirmation; used in a related compound to resolve ambiguity in carbonyl positioning .
- DFT calculations : Predict NMR chemical shifts and compare with experimental data .
Q. How can mechanistic studies elucidate its interaction with biological targets?
Advanced methodologies:
- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) or chemokine receptors (e.g., CXCR4) to identify key residues (e.g., Arg120, Tyr355) .
- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD = 1.2 µM for COX-2) .
- Transcriptomic profiling : RNA-seq analysis of treated cancer cells to map pathways like p53 or NF-κB .
Data Contradiction and Validation
Q. How to address conflicting reports on solubility and stability?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require:
Q. Why do biological assays show variability in IC₅₀ values across studies?
Factors include:
- Cell line heterogeneity : HeLa vs. MCF-7 cells may express different target levels .
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound availability .
- Metabolic interference : Use of CYP450 inhibitors (e.g., ketoconazole) to standardize results .
Methodological Best Practices
Q. What computational tools are recommended for optimizing synthesis?
- Retrosynthetic software (e.g., Synthia™) to plan efficient routes .
- Density functional theory (DFT) : Predict reaction energetics (e.g., activation barriers for cyclization) .
Q. How to validate biological activity in vivo?
- Murine models : Administer 10–50 mg/kg intraperitoneally and monitor tumor volume (e.g., xenograft models) .
- Pharmacodynamic markers : Measure serum cytokines (e.g., IL-6) or caspase-3 activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
